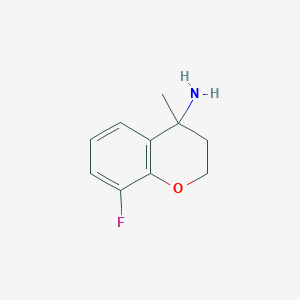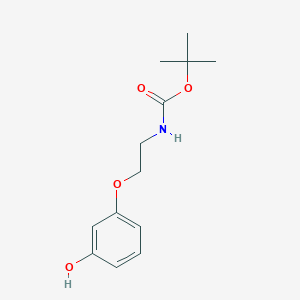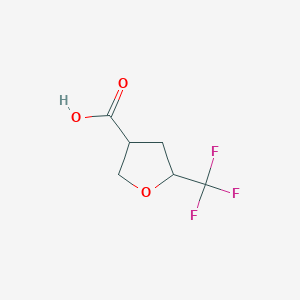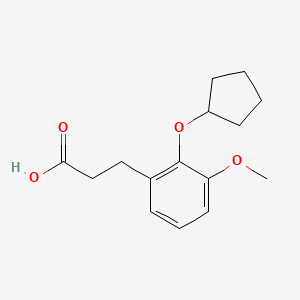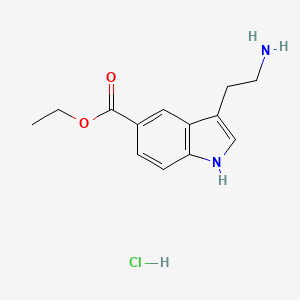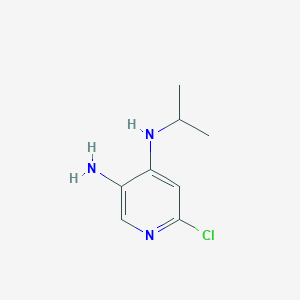
6-Amino-2-bromo-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-bromo-3-fluorobenzamide is an organic compound with the molecular formula C7H6BrFN2O. It is a derivative of benzamide, featuring amino, bromo, and fluoro substituents on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-bromo-3-fluorobenzamide typically involves the introduction of amino, bromo, and fluoro groups onto a benzamide scaffold. One common method is the halogenation of a precursor benzamide, followed by amination and fluorination reactions. For example, starting from 2-bromo-4-fluoro-6-nitrotoluene, the compound can be synthesized through a series of steps including nitration, reduction, and amination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-2-bromo-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
6-Amino-2-bromo-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 6-Amino-2-bromo-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and fluoro groups can enhance binding affinity through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluoro-6-nitrotoluene: A precursor in the synthesis of 6-Amino-2-bromo-3-fluorobenzamide.
2-Bromobenzamide: A simpler analog with only a bromo substituent.
3-Fluorobenzamide: A related compound with a fluoro substituent.
Uniqueness
This compound is unique due to the combination of amino, bromo, and fluoro groups on the benzamide scaffold. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C7H6BrFN2O |
|---|---|
Poids moléculaire |
233.04 g/mol |
Nom IUPAC |
6-amino-2-bromo-3-fluorobenzamide |
InChI |
InChI=1S/C7H6BrFN2O/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H2,11,12) |
Clé InChI |
XKDGGUDRRIXCOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)C(=O)N)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


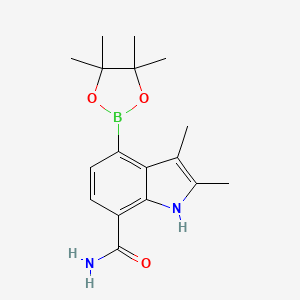
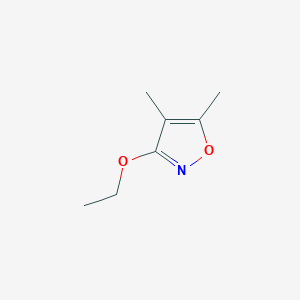

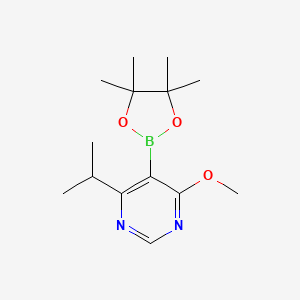
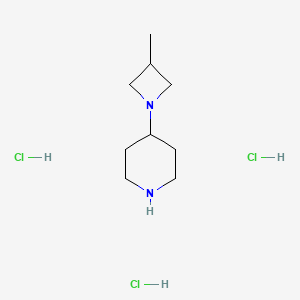
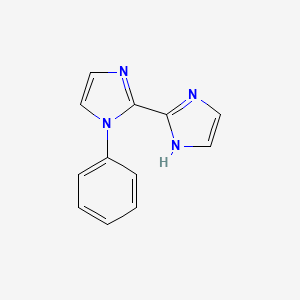
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)

